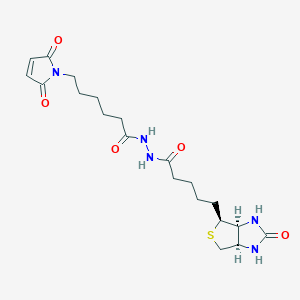

N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine

Descripción general

Descripción

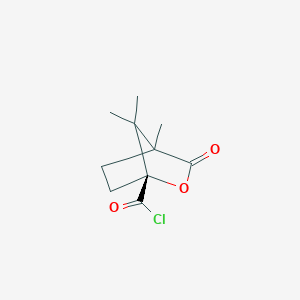

N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine (NBH) is a novel biotinylated hydrazine compound that has been developed to be used as a reagent in various scientific research applications. NBH is a powerful reagent that can be used to link various molecules together, such as proteins and other biomolecules, in a controlled and efficient manner. NBH is particularly useful for the synthesis of biotinylated proteins and other biological molecules. It has been used in a variety of applications, including in the development of novel immunoassays and in the study of protein-protein interactions.

Aplicaciones Científicas De Investigación

Biomolecule Attachment and Sensing Applications : Hydrazone chemistry, a key aspect of N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine, enables the high-yielding and photolabile attachment of biomolecules to surfaces. This is crucial for constructing sensing arrays used in biological and biomedical applications (Lee et al., 2014).

Antineoplastic Activity : Derivatives of hydrazine, such as N-methyl-N,N'-bis(arylsulfonyl)hydrazines, show significant antineoplastic activity against various types of tumors, including L1210 leukemia (Shyam et al., 1985).

Toxicity Studies : Hydrazine toxicity has been studied in rats, demonstrating changes in liver, kidney, and brain tissues, with recovery observed 168 hours post-dose (Garrod et al., 2005).

Detection and Imaging : Hydrazine detection is vital in environmental and biological systems. Ratiometric fluorescent probes and two-photon fluorescent probing methods have been developed for effective detection of hydrazine in these systems (Xia et al., 2016), (Ma et al., 2017).

Molecular Probe Development : Molecular probes like 2-FPBA-maleimide crosslinkers facilitate Cys-peptide-hydrazine conjugation, opening up possibilities for diverse bioconjugates (António et al., 2021).

Drug Development : Aryl hydrazine inhibitors have shown efficacy in inhibiting Mycobacterium tuberculosis BioA, suggesting a new treatment avenue for tuberculosis (Dai et al., 2014).

Chemical Synthesis and Biosynthesis : Hydrazine derivatives display remarkable structural diversity and biological activities, with ongoing research into their biosynthesis and chemical synthesis (Le Goff & Ouazzani, 2014).

Electrochemical Synthesis : Electrochemical strategies have been explored for the synthesis of hydrazine, such as the oxidative N-N coupling of ammonia surrogates, which could lead to more efficient and cost-effective production methods (Wang et al., 2020).

Safety and Hazards

“N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine” is not classified as a hazardous substance or mixture . In case of inhalation, fresh air is recommended. If it comes in contact with skin, it is advised to take off immediately all contaminated clothing and rinse skin with water or shower . If swallowed, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell .

Mecanismo De Acción

Target of Action

N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine, also known as Biotin-Maleimide, is a biotin-specific thiol-containing reagent . It is primarily used to biotinylate proteins through artificially induced or natural sulfhydryl groups .

Mode of Action

The compound works by forming a highly efficient thioether linkage with the sulfhydryl groups present in proteins . This interaction results in the biotinylation of the protein, which can then be detected or isolated using techniques that take advantage of the high affinity binding between biotin and avidin or streptavidin .

Biochemical Pathways

It is known that the compound is used as a universal, multipurpose, thiol-specific probe . This suggests that it could potentially affect a wide range of biochemical pathways involving proteins with sulfhydryl groups.

Pharmacokinetics

It is soluble in acetic acid , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine is the biotinylation of proteins . This modification allows for the detection or isolation of these proteins using techniques that exploit the high affinity binding between biotin and avidin or streptavidin .

Action Environment

The action of N-Biotinoyl-N’-(maleimidohexanoyl)hydrazine can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, the presence of sulfhydryl groups in the environment is necessary for the compound to function as intended .

Propiedades

IUPAC Name |

N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-6-(2,5-dioxopyrrol-1-yl)hexanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O5S/c26-15(7-2-1-5-11-25-17(28)9-10-18(25)29)23-24-16(27)8-4-3-6-14-19-13(12-31-14)21-20(30)22-19/h9-10,13-14,19H,1-8,11-12H2,(H,23,26)(H,24,27)(H2,21,22,30)/t13-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPZWEFPQRDVHR-NJSLBKSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922208 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116919-18-7 | |

| Record name | N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116919187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

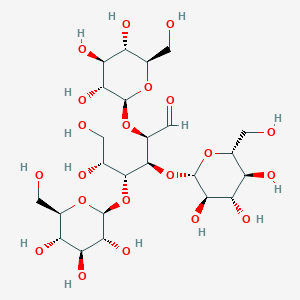

![[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B43488.png)